4-Octadecyloxybiphenyl
Description
4-Octadecyloxybiphenyl (CAS 376609-78-8) is a biphenyl derivative substituted with a long-chain octadecyloxy (C₁₈H₃₇O) group at the 4-position of one aromatic ring. Its molecular formula is C₃₀H₄₆O, with a molecular weight of 422.69 g/mol . The compound’s structure consists of two phenyl rings connected by a single bond, with the octadecyloxy chain imparting significant hydrophobicity and influencing its thermal and mesomorphic properties.
Properties
IUPAC Name |
1-octadecoxy-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-31-30-25-23-29(24-26-30)28-21-18-17-19-22-28/h17-19,21-26H,2-16,20,27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPFTOGDAJEWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628801 | |
| Record name | 4-(Octadecyloxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376609-78-8 | |
| Record name | 4-(Octadecyloxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Octadecyloxybiphenyl is typically synthesized through the reaction of octadecyl bromide with biphenyl-4-ol under suitable conditions. The reaction involves the nucleophilic substitution of the bromide by the hydroxyl group of biphenyl-4-ol, forming the ether linkage . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Octadecyloxybiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the biphenyl core to cyclohexyl derivatives.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield biphenyl-4-ol and octadecanol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Oxidation: Biphenyl-4-carboxylic acid, octadecanoic acid.
Reduction: Cyclohexyl derivatives.
Substitution: Biphenyl-4-ol, octadecanol.
Scientific Research Applications
Liquid Crystal Displays (LCDs)
Overview :
4-Octadecyloxybiphenyl is primarily known for its role in the development of liquid crystal displays (LCDs). It serves as a liquid crystal compound that exhibits favorable electro-optical properties.
Properties :
- Thermotropic Behavior : ODOBP demonstrates thermotropic liquid crystalline behavior, transitioning between different phases depending on temperature. This property is crucial for LCD applications, where precise control over molecular orientation is needed.
- Viscosity and Stability : The long alkyl chain (octadecyl) enhances the stability and viscosity of the liquid crystal phase, making it suitable for various display technologies.
Case Studies :
- Research has shown that incorporating ODOBP into LCD mixtures can improve response times and enhance optical clarity, leading to better display performance under varying environmental conditions .
Organic Photovoltaics (OPVs)
Overview :
In the realm of renewable energy, ODOBP has been investigated as a potential material for organic photovoltaics.
Properties :
- Charge Transport : The biphenyl structure allows for efficient charge transport, which is essential for converting light into electricity.
- Film Formation : The compound can form thin films with good morphological stability, which is beneficial for OPV applications.
Research Findings :
- Studies indicate that devices incorporating ODOBP exhibit improved power conversion efficiencies compared to traditional materials, making it a promising candidate for future solar cell technologies .
Polymer Composites
Overview :
this compound can be used as an additive in polymer composites to enhance their mechanical and thermal properties.
Properties :
- Thermal Stability : The integration of ODOBP into polymer matrices has been shown to improve thermal stability and reduce flammability.
- Mechanical Strength : Composites containing ODOBP demonstrate increased tensile strength and flexibility.
Case Studies :
- A study on polycarbonate composites revealed that adding ODOBP resulted in a significant increase in impact resistance and thermal degradation temperatures .
Biomedical Applications
Overview :
Emerging research suggests potential biomedical applications for this compound, particularly in drug delivery systems.
Properties :
- Biocompatibility : Preliminary studies indicate that ODOBP exhibits favorable biocompatibility profiles, making it suitable for use in medical devices.
- Controlled Release Mechanisms : Its ability to form organized structures can be harnessed for controlled drug release applications.
Research Insights :
- Investigations into drug delivery systems utilizing ODOBP have shown promising results in enhancing the solubility and stability of poorly soluble drugs .
Summary Table of Applications
| Application Area | Key Properties | Research Findings |
|---|---|---|
| Liquid Crystal Displays | Thermotropic behavior, viscosity | Improved response times in LCDs |
| Organic Photovoltaics | Charge transport, film formation | Enhanced power conversion efficiencies |
| Polymer Composites | Thermal stability, mechanical strength | Increased impact resistance |
| Biomedical Applications | Biocompatibility, controlled release | Promising results in drug delivery systems |
Mechanism of Action
The mechanism of action of 4-Octadecyloxybiphenyl is primarily related to its structural properties. The long alkyl chain imparts hydrophobic characteristics, while the biphenyl core provides rigidity and stability. This combination allows the compound to interact with lipid bilayers and other hydrophobic environments, making it useful in applications like liquid crystals and membrane studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share the biphenyl core but differ in substituents and chain lengths, leading to distinct physicochemical properties:
Key Structural Differences :
- Chain Length: this compound has an 18-carbon chain, significantly longer than the nonyl (C₉) and octyl (C₈) chains in the analogs. This increases its molecular weight and hydrophobicity.
- Functional Groups: The cyano (-CN) group in 4'-Cyano-4-nonyloxybiphenyl and 8OCB introduces polarity and electronic effects absent in this compound.
Physical and Chemical Properties
Melting and Mesomorphic Behavior
- This compound: Long alkoxy chains typically lower melting points and enhance liquid crystalline behavior. However, the absence of a polar group (e.g., -CN) may limit its mesophase range compared to cyano-substituted analogs.
- 4'-Cyano-4-nonyloxybiphenyl: The -CN group increases dipole-dipole interactions, stabilizing nematic or smectic phases common in liquid crystals . Shorter chains (C₉ vs. C₁₈) may result in lower viscosity and higher solubility in organic solvents.
- 8OCB : The combination of a shorter chain (C₈) and -CN group likely optimizes mesophase stability for display applications, balancing rigidity and fluidity .
Solubility and Reactivity
- This compound: Expected to be highly soluble in nonpolar solvents (e.g., hexane, toluene) due to the long alkyl chain. Limited reactivity except at high temperatures or under strong acidic/basic conditions.
- Cyano-Substituted Analogs: Polar -CN groups improve solubility in polar aprotic solvents (e.g., acetonitrile, DMF). The -CN group also enhances susceptibility to nucleophilic attack or reduction reactions .
Biological Activity
4-Octadecyloxybiphenyl (C22H34O) is a compound belonging to the class of alkoxy-substituted biphenyls. Its unique structure, characterized by a long alkyl chain, imparts significant biological properties that have garnered attention in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a biphenyl core with an octadecyl ether substituent. This hydrophobic tail enhances its solubility in non-polar solvents, making it suitable for applications in organic electronics and drug delivery systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
- Receptor Modulation : Preliminary studies suggest that it may interact with various receptors, influencing cellular signaling pathways.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, potentially mitigating oxidative stress in cells.
Research Findings and Case Studies
Recent studies have explored the biological effects of this compound in different contexts:
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The compound was found to inhibit cell proliferation significantly at concentrations as low as 10 µM. The mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | ROS generation and mitochondrial disruption |
| HeLa (Cervical Cancer) | 12 | Caspase-mediated apoptosis |
| A549 (Lung Cancer) | 10 | Inhibition of cell cycle progression |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
